4,6-Dimethyldecane
Description
4,6-Dimethyldecane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.34 g/mol . Its IUPAC name is Decane, 4,6-dimethyl-, and it is identified by the CAS registry number 17312-49-1. The compound features two methyl groups attached to the fourth and sixth carbon atoms of a decane backbone. This structural configuration influences its physical properties, such as boiling point and density, and its chemical reactivity due to steric effects.
Properties
CAS No. |
17312-49-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4,6-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-7-9-12(4)10-11(3)8-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
TVGNRLXIJXKVGD-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(C)CCC |
Canonical SMILES |
CCCCC(C)CC(C)CCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decane, 4,6-dimethyl-; 4,6-Dimethyldecane. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 4,6-dimethyldecane include:
Physical and Chemical Properties
Boiling Points and Branching Effects :
- Longer carbon chains (e.g., 4,6-dimethyldodecane, C₁₄H₃₀) generally exhibit higher boiling points due to increased van der Waals forces.
- Central branching (e.g., 4,6 positions) reduces molecular symmetry compared to terminal branching (e.g., 2,6-dimethyldecane), leading to slightly lower melting points .
- 4,4-Dimethylundecane (C₁₃H₂₈) and 4,6-dimethylundecane (C₁₃H₂₈) share identical molecular weights but differ in methyl group placement, influencing chromatographic retention times and solubility .
Chemical Reactivity :
- All analogues undergo typical alkane reactions (e.g., combustion, halogenation). However, steric hindrance from methyl groups may slow down substitution reactions.
- Compounds like 2,6-dimethyldecane, with branching closer to the chain ends, may exhibit marginally higher reactivity in oxidation compared to centrally branched isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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